N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
CAS No.:
Cat. No.: VC15090237
Molecular Formula: C14H17N5O2S
Molecular Weight: 319.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N5O2S |
|---|---|
| Molecular Weight | 319.38 g/mol |
| IUPAC Name | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C14H17N5O2S/c1-9-16-17-14(22-9)15-12(20)8-19-13(21)7-10-5-3-2-4-6-11(10)18-19/h7H,2-6,8H2,1H3,(H,15,17,20) |
| Standard InChI Key | VFMJZRJMXNBAAX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Introduction
Structural Characteristics and Molecular Composition
Core Structural Features
The compound integrates two heterocyclic systems: a 5-methyl-1,3,4-thiadiazole ring and a cycloheptapyridazine moiety. The thiadiazole component contributes sulfur and nitrogen atoms, enhancing electron-deficient properties critical for π-π stacking and hydrogen bonding . The cycloheptapyridazine system introduces a seven-membered ring fused with a pyridazine core, conferring conformational flexibility and potential binding affinity to hydrophobic protein pockets.
Molecular Formula and Weight
With the molecular formula C₁₄H₁₇N₅O₂S and a molecular weight of 319.38 g/mol, the compound’s moderate size balances bioavailability and target engagement. The acetamide linker between the two heterocycles facilitates rotational freedom, enabling adaptive binding to diverse biological targets.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
Synthesis begins with the acetylation of 5-methyl-1,3,4-thiadiazol-2-amine using chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, yielding 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide . Subsequent nucleophilic substitution with cycloheptapyridazine derivatives in acetone, catalyzed by potassium carbonate, forms the final product .
Table 1: Key Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetylation | Chloroacetyl chloride, THF, 0°C | 72–85 | |
| Cycloheptapyridazine Coupling | K₂CO₃, acetone, 25°C | 65–78 |
Solvent and Catalyst Optimization
Ethanol and dichloromethane are preferred solvents for recrystallization, while palladium or platinum catalysts enhance reaction rates during cyclization steps. Temperature control (<50°C) prevents decomposition of the thermally labile thiadiazole ring .
Chemical Reactivity and Stability
Amide and Heterocycle Reactivity
The acetamide group undergoes hydrolysis under acidic or basic conditions, generating carboxylic acid and amine intermediates. The thiadiazole ring participates in electrophilic substitution at the sulfur atom, while the cycloheptapyridazine moiety exhibits redox activity at the pyridazine nitrogen .
Stability Under Physiological Conditions
Biological Activity and Mechanism of Action
Enzyme Inhibition Profiles
Preliminary screens identify inhibitory activity against carbonic anhydrase IX (IC₅₀ = 2.3 µM) and tyrosine kinase (IC₅₀ = 4.7 µM), suggesting applications in cancer therapy . The thiadiazole ring coordinates with zinc ions in enzyme active sites, while the cycloheptapyridazine scaffold occupies hydrophobic subpockets .
Antiproliferative Effects
In HT-29 colon cancer cells, the compound reduces viability by 58% at 10 µM via apoptosis induction, evidenced by caspase-3 activation . Comparative data with doxorubicin highlight its lower cytotoxicity in non-cancerous HEK293 cells (IC₅₀ > 50 µM vs. 12 µM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume